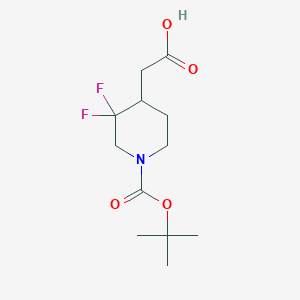

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid

Übersicht

Beschreibung

“2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The synthesis of compounds similar to “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” involves the use of the Boc group. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Chemical Reactions Analysis

The Boc group in “2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid” can undergo various reactions. For instance, it can be deprotected using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Wissenschaftliche Forschungsanwendungen

Synthesis and Building Block Applications

- Synthesis of Aldehyde Building Blocks : This compound has been utilized in the synthesis of novel peptide isosteres. The stability of the N-Boc N,O-acetal moiety under various acidic conditions was examined, showing its utility as an aldehyde protection group (Groth & Meldal, 2001).

Analytical Chemistry and Quantification

- Quantitative Analysis of the Tert-Butyloxycarbonyl Group : The tert-butyloxycarbonyl group in amino acid and peptide derivatives has been quantitatively analyzed using a perchloric acid solution in acetic acid, demonstrating its relevance in analytical chemistry (Ehrlich-Rogozinski, 1974).

Removal and Selectivity Enhancements

- Improved Selectivity in Removal of the tert-Butyloxycarbonyl Group : Research has shown that dilution with acetic acid enhances the selectivity of removing the tert-butyloxycarbonyl group, important for peptide synthesis (Bodanszky & Bodanszky, 2009).

Structural and Functional Analysis

Synthesis of Structurally Complex Compounds : This compound has been synthesized for use in the formation of structurally complex compounds, such as N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid (Maity & Strömberg, 2014).

Synthesis of Cystine-Rich Peptides : This compound plays a role in the synthesis of cystine-rich peptides, showcasing its utility in complex biochemical syntheses (Boulègue, Musiol, Prasad, & Moroder, 2007).

Miscellaneous Applications

Cyclodimerization Reactions : The compound has been studied for its behavior in cyclodimerization reactions, contributing to the understanding of complex chemical processes (Nesvadba, Rzadek, & Rist, 2001).

Use in Gamma-Secretase Modulation : Research on difluoropiperidine acetic acids, closely related to the compound , reveals their potential as modulators of gamma-secretase, which is significant for understanding neurological pathways (Stanton et al., 2010).

Peptide Synthesis Applications : The compound is instrumental in asymmetric syntheses of complex peptide derivatives, highlighting its versatility in organic chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Precursor Chelating Agent Synthesis : It is used in the efficient synthesis of precursor chelating agents for lanthanide ions, important in molecular imaging (Li, Winnard, & Bhujwalla, 2009).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic chemistry as a protecting group for amines .

Mode of Action

The compound 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid likely interacts with its targets through the Boc group. The Boc group is known to protect amines from reactions that could modify them . This protection is crucial when other functional groups in the molecule need to be transformed without affecting the amine group .

Biochemical Pathways

The boc group’s role in protecting amines can influence various biochemical pathways, particularly those involving protein synthesis and modification .

Result of Action

The use of the boc group can prevent unwanted reactions at the amine group, allowing for specific transformations at other functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid. It’s worth noting that the stability of the Boc group can be influenced by the pH of the environment, with acidic conditions promoting the removal of the Boc group .

Eigenschaften

IUPAC Name |

2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACJWZRQZZXARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)

methanol](/img/structure/B1377642.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)